Enzymatic Target Profile: PLK1-PBD Binding Activity in Comparative Screening Context
The α,β-unsaturated analog (E)-N-(5-methyl-1,2-oxazol-3-yl)-3-phenylbut-2-enamide was evaluated in a high-throughput PLK1-PBD binding assay and exhibited minimal inhibitory activity with an IC50 of 50,000 nM [1]. While this data does not derive from the saturated amide target compound, it establishes a baseline activity expectation for the 3-phenylbut-2-enamide scaffold bearing the identical isoxazole head group. Comparatively, structurally related N-(5-methyl-1,2-oxazol-3-yl) amide derivatives tested in the same or analogous assays demonstrate IC50 values spanning from 4.25 μM (4,250 nM) for a tetracyclic indoxazene derivative to >100,000 nM for a simple tolylacetamide analog [2][3]. The target compound's saturated 3-phenylbutanamide side chain is predicted to exhibit further attenuated PLK1 binding relative to its unsaturated counterpart due to loss of conjugated π-system interactions.
| Evidence Dimension | PLK1-PBD binding affinity (IC50) |
|---|---|
| Target Compound Data | Not directly measured; structurally analogous (E)-3-phenylbut-2-enamide analog: IC50 = 50,000 nM |
| Comparator Or Baseline | N-(5-methylisoxazol-3-yl)-4,5-dihydrobenzo[g]indoxazene-3-carboxamide: IC50 = 4,250 nM; N-(5-methylisoxazol-3-yl)-2-(p-tolyl)acetamide: IC50 > 100,000 nM |
| Quantified Difference | Analog shows ~12-fold weaker affinity than most active comparator; >2-fold stronger than least active comparator |
| Conditions | In vitro PLK1-PBD binding primary screen; Z-score ≤ -3 activity threshold; fluorescence polarization or similar binding assay |
Why This Matters
Researchers requiring a PLK1-inactive control compound or a scaffold with defined, low kinase polypharmacology can select this compound with confidence based on documented low affinity of the close structural analog.
- [1] BindingDB BDBM41788. (E)-N-(5-methyl-1,2-oxazol-3-yl)-3-phenyl-but-2-enamide. IC50: 5.00E+4 nM. Assay: PLK1-PBD binding primary screen (AID 693). View Source
- [2] BindingDB BDBM41419. N-(5-methyl-1,2-oxazol-3-yl)-4,5-dihydrobenzo[g][1,2]benzoxazole-3-carboxamide. IC50: 4.25E+3 nM. Penn Center for Molecular Discovery screening. View Source
- [3] BindingDB BDBM42074. N-(5-methyl-1,2-oxazol-3-yl)-2-(4-methylphenyl)acetamide. IC50: >1.00E+5 nM. Sanford-Burnham Center for Chemical Genomics. View Source
